2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol
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Description
“2-Bromo-1-(4-methylsulfonylphenyl)ethanol” is an organic compound . Its empirical formula is C9H11BrO3S . The compound has a molecular weight of 279.15 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(4-methylsulfonylphenyl)ethanol” consists of a bromine atom attached to the second carbon of an ethanol chain. The first carbon of the chain is attached to a phenyl ring, which has a methylsulfonyl group attached to its fourth carbon .Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm³ . Its boiling point is 435.5±45.0 °C at 760 mmHg . The compound has a molar refractivity of 58.7±0.4 cm³ . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-(4-methylsulfonylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHFFNZCDQTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CBr)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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